molecular formula C12H9NO4 B2387781 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde CAS No. 683268-08-8

7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde

Cat. No.: B2387781
CAS No.: 683268-08-8
M. Wt: 231.207
InChI Key: VWVPRWORPBEFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde involves multiple steps. One common method includes the reaction of anthranilic acid derivatives under specific conditions . The process typically requires controlled temperatures and the use of catalysts to ensure the correct formation of the dioxin and quinoline rings.

Industrial Production Methods

Industrial production of this compound is often carried out by specialized chemical companies. For instance, Apollo Scientific Ltd. and Fujifilm Wako Pure Chemical Corporation are known to produce this compound for research purposes . The production involves stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction occurs efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more hydrogenated forms of the compound .

Scientific Research Applications

7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-6-8-3-7-4-10-11(17-2-1-16-10)5-9(7)13-12(8)15/h3-6H,1-2H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVPRWORPBEFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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